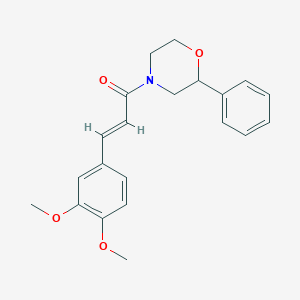

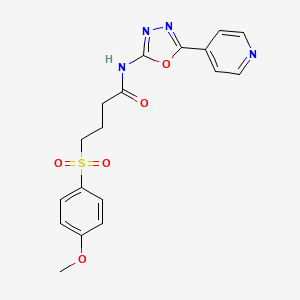

(E)-3-(3,4-二甲氧基苯基)-1-(2-苯基吗啉基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

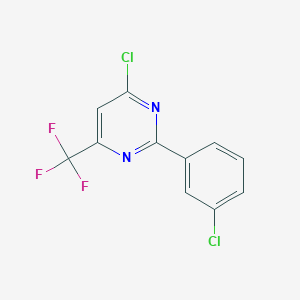

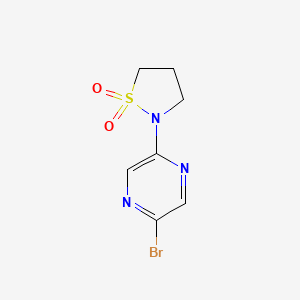

The compound "(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one" is a chalcone derivative, which is a class of compounds known for their diverse pharmacological activities. Chalcones are characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The compound of interest is not directly studied in the provided papers, but related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related chalcone derivatives typically involves the Claisen-Schmidt condensation reaction, where an acetophenone derivative is reacted with an aldehyde in the presence of a base, usually in an alcoholic solvent. For instance, the synthesis of "(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one" was achieved using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . Similarly, "(E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one" was synthesized by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol . These methods suggest that the compound of interest could potentially be synthesized through a similar condensation reaction using appropriate starting materials.

Molecular Structure Analysis

The molecular structures of chalcone derivatives are often planar or nearly planar due to the conjugation across the α,β-unsaturated carbonyl system. For example, the molecule "(E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one" is almost planar with a small dihedral angle between the benzene and naphthalene rings . This planarity is conducive to π-π interactions, which can influence the crystal packing and stability of the compound.

Chemical Reactions Analysis

Chalcones are known to undergo various chemical reactions due to the reactive α,β-unsaturated carbonyl system. They can participate in cycloaddition reactions, Michael additions, and can serve as precursors for the synthesis of heterocycles and other complex organic molecules. The provided papers do not detail specific reactions for the compound of interest, but the related structures suggest a similar reactivity profile could be expected.

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcone derivatives can be influenced by the substituents on the aromatic rings. For instance, the presence of methoxy groups can affect the electron density and the overall dipole moment of the molecule. The first hyperpolarizability and infrared intensities reported for a related compound indicate that these molecules may have nonlinear optical properties . The crystal structure and physicochemical characterization of "(E)-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone" polymorphs provide insights into the solid-state properties, such as polymorphism, which could be relevant for the compound of interest . Additionally, the synthesis of "(E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol" demonstrates the potential for high-yield reactions under metal and additive-free conditions .

科学研究应用

抗氧化活性

对密切相关的化学化合物(例如各种 2'-氨基查耳酮衍生物)的研究揭示了其抗氧化特性的重要见解。这些化合物(包括 (E)-1-(2-氨基-4,5-二甲氧基苯基)-3-(4-甲氧基苯基)丙-2-烯-1-酮)已证明具有很强的抗氧化活性,这归因于它们的结构特征。这些研究侧重于评估它们的自由基清除能力和超氧化物歧化酶模拟活性。结果表明,甲氧基和羟基取代基的存在显着增强了它们的抗氧化能力,这表明 (E)-3-(3,4-二甲氧基苯基)-1-(2-苯基吗啉基)丙-2-烯-1-酮 等化合物中的类似取代基也可能表现出有效的抗氧化作用 (Sulpizio 等人,2016 年)。

光物理性质和应用

对 (E)-3-(3,4-二甲氧基苯基)-1-(2-羟基苯基)丙-2-烯-1-酮(一种与所讨论化合物在结构上相似的化合物)的研究提供了对其光物理性质的宝贵见解。该化合物表现出有趣的溶剂变色行为,其吸收光谱和发射光谱会随着溶剂极性的变化而发生变化。此类特性暗示了在光学材料、传感器以及作为研究溶剂环境的探针中的潜在应用。观察到的分子内电荷转移 (ICT) 现象和荧光量子产率表明,(E)-3-(3,4-二甲氧基苯基)-1-(2-苯基吗啉基)丙-2-烯-1-酮 也可用于类似应用,利用其光物理特性开发先进的光子学和传感器设备 (Asiri 等人,2017 年)。

聚合物应用

包含 3,4-二甲氧基苯基单元的节段化寡聚苯撑乙烯共聚物的合成和研究证明了此类化合物在开发先进材料方面的潜力。这些共聚物表现出独特的荧光特性,可以通过调节溶剂或固态环境进行调节,这表明 (E)-3-(3,4-二甲氧基苯基)-1-(2-苯基吗啉基)丙-2-烯-1-酮 可用于制造光致发光材料。通过氢键辅助相互作用和固态效应操纵其光学特性的能力表明它们适用于有机电子、发光器件以及光伏电池中的组件 (Sierra & Lahti,2004 年)。

属性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholin-4-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-24-18-10-8-16(14-19(18)25-2)9-11-21(23)22-12-13-26-20(15-22)17-6-4-3-5-7-17/h3-11,14,20H,12-13,15H2,1-2H3/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVLSYBJQSJEJM-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCOC(C2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCOC(C2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(2-phenylmorpholino)prop-2-en-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2542863.png)

![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)

![2,3,4,5-tetrachloro-6-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2542877.png)

![8-Azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2542880.png)

![2-chloro-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B2542882.png)